REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1.C(O)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.CS(O)(=O)=O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH2:1]([O:2][C:3]1[CH2:7][NH:6][C:5](=[O:8])[CH:4]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
COC1=CC(NC1)=O
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
ice water
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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EXTRACTION
|
Details
|
The aqueous phase was extracted twice more with 50 ml each of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying of the organic phase over Na2SO4
|
Type
|
DISTILLATION
|
Details
|
distilling off of the solvent
|
Type
|
ADDITION
|
Details
|
the residue was mixed with 150 ml of ice water
|
Type
|
TEMPERATURE
|
Details
|
heated to 100° C.
|
Type
|
DISTILLATION
|
Details
|
100 ml of water-benzyl alcohol was azeotropically distilled off
|
Type
|
CUSTOM
|
Details
|
The crystals precipitated during the cooling
|
Type
|
CUSTOM
|
Details
|
were recrystallized hot from 50 ml of toluene
|
Type
|
CUSTOM
|
Details
|
6.7 g of white, crystalline product with a melting point of 147° to 148° was obtained
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(NC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |